molecular formula C17H20FNO2S B4759990 N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide

N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4759990
M. Wt: 321.4 g/mol
InChI Key: UMEOJDHZPYPMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as "Compound X" and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has a low solubility in water, which can make it difficult to use in some experiments. Additionally, it has been found to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide. One potential direction is the study of its potential use in treating cancer. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further research. Another potential direction is the study of its potential use in treating diabetes. It has been found to have anti-inflammatory properties, which may be beneficial in treating the inflammation associated with diabetes. Additionally, further studies could be conducted to determine the optimal dosage and administration of N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide for different applications.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating cancer, diabetes, and other diseases.

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2S/c1-12-4-5-13(2)17(10-12)14(3)19-22(20,21)11-15-6-8-16(18)9-7-15/h4-10,14,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEOJDHZPYPMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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